molecular formula C26H22N4O4S B2355308 N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536706-77-1

N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2355308
CAS No.: 536706-77-1
M. Wt: 486.55
InChI Key: LBRZREKDXIIRPW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative featuring dual 3-methoxyphenyl substituents and a thioacetamide linker. Its synthesis typically involves coupling reactions using activators like HATU, followed by purification via chromatography .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-33-18-9-5-7-16(13-18)27-22(31)15-35-26-29-23-20-11-3-4-12-21(20)28-24(23)25(32)30(26)17-8-6-10-19(14-17)34-2/h3-14,28H,15H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRZREKDXIIRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and pharmacological significance based on diverse sources.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name and structural formula, which highlights its unique features:

  • IUPAC Name : N-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide
  • Molecular Formula : C26H25N3O4S2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrimidine core through condensation reactions.
  • Introduction of methoxy groups via electrophilic aromatic substitution.
  • Thioacetic acid derivatives are used to introduce the thio group.

These synthetic routes allow for the modification of the compound to enhance its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in malignant cells.
  • Inhibition of specific signaling pathways associated with tumor growth.

In vitro studies demonstrate that this compound has a notable cytotoxic effect against several cancer cell lines, with IC50 values indicating its potency compared to standard chemotherapeutics.

Antimicrobial Activity

The compound also shows promising antimicrobial effects. It has been tested against various bacterial strains and fungi:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans.

The presence of methoxy groups in its structure appears to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Methoxy Substituents : Enhance lipophilicity and cellular uptake.
  • Thio Group : Increases reactivity towards biological targets such as enzymes involved in cancer progression.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Study : A recent study evaluated its effects on breast cancer cell lines, showing a dose-dependent decrease in cell viability and induction of apoptosis markers.
    Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
    18510
    106030
    503070
  • Antimicrobial Study : Testing against E. coli revealed an MIC of 32 µg/mL, demonstrating effectiveness comparable to ciprofloxacin.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Modifications at the acetamide nitrogen significantly impact activity and solubility:

  • N-Isopentyl substituents (e.g., compound 27 in ) exhibit moderate TLR4 affinity but lower solubility due to increased hydrophobicity .
  • Benzamide or octanamide extensions (compounds 33 and 34, ) introduce aromatic or long-chain aliphatic moieties, which may improve membrane permeability but require balancing with metabolic stability .

Substituents on the Pyrimidoindole Core

  • 4-Chlorophenyl analogs () replace the 3-methoxyphenyl group with an electron-withdrawing chlorine atom, likely altering electronic interactions with TLR4 .
  • Trifluoromethoxy substituents () increase lipophilicity and metabolic resistance but may introduce toxicity risks .

Heterocyclic Core Modifications

  • Thieno[3,2-d]pyrimidin derivatives () replace the pyrimidoindole core with a sulfur-containing thienopyrimidine system.

Structure-Activity Relationship (SAR) Highlights

Key findings from SAR studies include:

  • Methoxy groups on phenyl rings improve solubility and may engage in hydrogen bonding with TLR4, as seen in the target compound .
  • Chloro substituents (e.g., 4-chlorophenyl in ) enhance electron-deficient character, possibly strengthening hydrophobic interactions but reducing metabolic stability .
  • Bulkier substituents (e.g., tert-butyl in ) diminish activity due to steric hindrance, highlighting the importance of substituent size in ligand-receptor compatibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted pKa LogP (Estimated)
Target Compound C₂₈H₂₂N₄O₄S 510.56 Dual 3-methoxyphenyl 12.77* 4.2
4-Chlorophenyl Analog () C₂₄H₁₇ClN₄O₃S 476.93 4-Chlorophenyl 12.5* 4.8
Thienopyrimidin Derivative () C₂₂H₁₉N₃O₃S₂ 437.53 Benzyl, thieno core 12.77* 3.9
Trifluoromethoxy Analog () C₂₁H₁₆F₃N₃O₃S 471.43 4-Trifluoromethoxyphenyl 12.3* 5.1

*Predicted pKa values based on similar structures in .

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